1-methyl-1H-imidazole-2-sulfonyl fluoride
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Overview
Description
1-Methyl-1H-imidazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H5FN2O2S and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a methylated imidazole ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the reaction of 1-methylimidazole with a sulfonyl fluoride reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-imidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Click Chemistry: It is used in click chemistry reactions, particularly for the assembly of -SO2- linked small molecules with proteins or nucleic acids.
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-imidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Medicine: Research into potential pharmaceutical applications includes its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biological applications, where the compound acts as a connector or linker .
Comparison with Similar Compounds
1-Methyl-1H-imidazole-2-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
- 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
- 4-(Acetylamino)phenyl]imidodisulfuryl difluoride
- 1,2-Dibromoethane-1-sulfonyl fluoride
- 3-(Fluorosulfonyl)benzoic acid
- 1,1′-Sulfonyldiimidazole
- Ethenesulfonyl fluoride
- 1H-Imidazole-4-sulfonyl chloride
Compared to these compounds, this compound is unique due to its specific structure and reactivity, particularly in click chemistry applications.
Properties
IUPAC Name |
1-methylimidazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHGIVRTDYJPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-37-0 |
Source
|
Record name | 1-methyl-1H-imidazole-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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